
2,3-Dipalmitoleoyl-sn-glycerol
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Overview
Description
2,3-dipalmitoleoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoleoyl. It derives from a palmitoleic acid.
Scientific Research Applications
Chemical Properties and Mechanism of Action
2,3-Dipalmitoleoyl-sn-glycerol consists of two palmitic acid molecules esterified to glycerol at the 2 and 3 positions. This specific configuration influences its interactions with biological membranes, making it a valuable model compound for studying lipid behavior and enzyme mechanisms in biochemical research. The compound primarily targets lipid membranes, where it can adsorb onto solid surfaces, facilitating the formation of stable liposomes that are critical for drug delivery systems and other biotechnological applications .
Chemistry
- Model Compound : Used to study lipid interactions and behavior in various environments. Its unique structure allows researchers to investigate the effects of different lipid compositions on membrane dynamics and stability.
- Lipid Behavior Studies : Investigations into how this compound behaves under different conditions provide insights into lipid bilayer properties and molecular dynamics .
Biology
- Enzyme Substrate : Serves as a substrate for lipases and phospholipases, aiding in the elucidation of enzyme mechanisms and lipid metabolism pathways. Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic disorders .
- Cell Membrane Studies : The compound influences cell membrane structure and fluidity, impacting cellular processes such as signaling and transport .
Medicine
- Drug Delivery Systems : Investigated for its role in formulating liposomes and other lipid-based carriers. Liposomes made from this compound enhance drug solubility, improve bioavailability, and allow for controlled release of therapeutic agents .
- Clinical Applications : Liposomal formulations containing this compound are being explored for treating various diseases, including cancer and viral infections. Their ability to encapsulate both hydrophobic and hydrophilic drugs makes them versatile carriers in pharmacotherapy .
Industry
- Cosmetics and Personal Care Products : Due to its emollient properties, this compound is used in formulating creams and lotions. It helps improve skin hydration by enhancing the barrier function of the skin.
- Food Industry : As a food additive, it can be employed for its emulsifying properties, contributing to texture and stability in food products.
Case Studies
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Lipid Composition Impact on Drug Delivery :
A study examined how varying lipid compositions affect the adsorption of bovine serum albumin (BSA) to vesicles containing this compound. The findings highlighted the importance of lipid selection in optimizing drug delivery systems . -
Membrane Interaction Studies :
Research focused on the interaction of ruthenium(II) complexes with Langmuir monolayers that mimic cancerous membranes containing this compound. This study provided insights into how different lipid compositions can influence toxicity profiles in cancer therapeutics . -
Cholesterol Effects on Membrane Dynamics :
A study explored how cholesterol alters water alignment at interfaces involving model cell membranes with this compound. The results indicated significant implications for understanding membrane biophysics and drug interactions within cellular environments .
Q & A
Q. What are the critical considerations for synthesizing 2,3-Dipalmitoleoyl-sn-glycerol with high regioisomeric purity?
Basic Research Question
Synthesis of regiopure diacylglycerols (DAGs) requires precise control of acylation conditions. For this compound, enzymatic methods using lipases (e.g., immobilized Candida antarctica lipase B) are preferred to achieve stereospecificity at the sn-1 and sn-2 positions. Solvent systems like tert-butanol enhance regioselectivity by reducing acyl migration . Post-synthesis, monitor purity via TLC (chloroform-methanol 95:5) and confirm regioisomeric ratios using 13C NMR, focusing on carbonyl carbon shifts (δ ~173 ppm for sn-1 vs. sn-2 esters) .
Q. How can contradictory lipidomic data for this compound be resolved across different analytical platforms?
Advanced Research Question
Discrepancies in quantification often arise from ionization efficiency variations in mass spectrometry (MS). For electrospray ionization (ESI)-MS, use internal standards like deuterated DAGs (e.g., d5-1,2-dipalmitoyl-sn-glycerol) to normalize signal drift . For TLC-FID, calibrate response factors using reference standards with matched acyl chain lengths, as palmitoleoyl (C16:1) chains exhibit distinct migration compared to saturated analogs . Cross-validate results with 1H NMR integration of glycerol backbone protons (δ 4.1–4.3 ppm) to resolve ambiguities .
Q. What experimental strategies optimize the incorporation of this compound into model membranes for biophysical studies?
Advanced Research Question
Incorporation into lipid bilayers requires compatibility with host lipids (e.g., DPPC or cholesterol). Use differential scanning calorimetry (DSC) to assess phase behavior: unsaturated palmitoleoyl chains lower transition temperatures (~20°C for DPPC vs. 15°C for this compound mixtures) . For fluorescence anisotropy, label membranes with diphenylhexatriene (DPH) and monitor acyl chain packing at varying temperatures. Ensure homogeneity via extrusion through 100 nm polycarbonate membranes .
Q. How do positional isomers of Dipalmitoleoyl-sn-glycerol influence enzymatic hydrolysis kinetics?
Basic Research Question
Positional isomerism (e.g., 1,2- vs. This compound) affects substrate recognition by lipases. Use pancreatic lipase or phospholipase A2 to probe accessibility: sn-1 esters are hydrolyzed faster than sn-2 in aqueous systems. Quantify hydrolysis products (free fatty acids) via gas chromatography (GC) with flame ionization detection (FID), normalized to internal standards (e.g., heptadecanoic acid) .
Q. What methodologies validate the oxidative stability of this compound in long-term storage?
Advanced Research Question
Oxidative degradation of unsaturated DAGs is monitored via conjugated diene formation (UV absorbance at 234 nm) and thiobarbituric acid reactive substances (TBARS) assays. Store samples under argon at −80°C with antioxidants (0.01% BHT). For accelerated stability testing, use Arrhenius kinetics at 40–60°C and extrapolate shelf-life using Q10 values .
Q. How can this compound be distinguished from isobaric lipids in complex biological matrices?
Advanced Research Question
Liquid chromatography-tandem MS (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) separates isobaric species (e.g., DAGs vs. phosphatidylglycerols). Use MS2 fragmentation: DAGs yield neutral loss of fatty acids (m/z −256 for palmitoleate), while phospholipids retain phosphate-related fragments (m/z −98) . Confirm via high-resolution MS (Orbitrap) with mass accuracy <5 ppm .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
Basic Research Question
Crystallization of unsaturated DAGs is hindered by acyl chain disorder. Use solvent diffusion (e.g., hexane:acetone 3:1) at 4°C to promote slow nucleation. For phase determination, employ molecular replacement with known DAG structures (e.g., 1,2-dipalmitoyl-sn-glycerol, PDB ID 5T7A). Resolve disorder using anisotropic B-factor refinement .
Properties
Molecular Formula |
C35H64O5 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m1/s1 |
InChI Key |
HSQHRRHRYJNSOC-BFEVMTRQSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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